2,4-二甲基-N-(2-(吡啶甲酰胺)苯基)噻唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

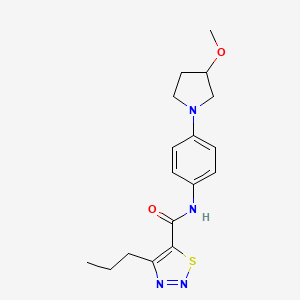

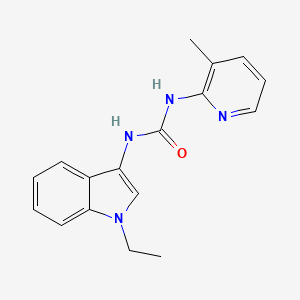

The compound 2,4-dimethyl-N-(2-(picolinamido)phenyl)thiazole-5-carboxamide is a derivative of thiazole, which is a heterocyclic compound containing both sulfur and nitrogen in the ring. Thiazole derivatives are known for their diverse biological activities, including antimicrobial properties. Although the specific compound is not directly mentioned in the provided papers, the synthesis and biological evaluation of similar thiazole derivatives are discussed, which can provide insights into the potential properties and synthesis of the compound of interest.

Synthesis Analysis

The synthesis of thiazole derivatives often involves multi-step reactions, as seen in the synthesis of substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide derivatives . The process includes the reaction of monobromo and dibromo substituted 2-amino-γ-picoline with ethyl 2-chloroacetoacetate, followed by hydrolysis and treatment with substituted amines to obtain the desired products. The synthesis of 2,4-dimethyl-N-(2-(picolinamido)phenyl)thiazole-5-carboxamide would likely follow a similar pathway, involving the formation of the thiazole ring and subsequent functionalization at specific positions on the ring.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized using various spectroscopic techniques such as FTIR, 1H-NMR, 13C-NMR, and mass spectra . These techniques allow for the determination of the molecular framework and the identification of substituents on the thiazole ring. The analysis of the molecular structure is crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, including condensation with thioureas to form new thiazole and thiohydantoin derivatives . The selectivity and conditions of these reactions are important for achieving the desired products. The compound may also participate in similar reactions, which could be utilized for further functionalization or for the synthesis of analogs with different biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the thiazole ring. These properties are essential for the compound's application in biological systems and can affect its pharmacokinetic and pharmacodynamic profiles. The antimycobacterial activity of similar compounds has been evaluated, with some derivatives showing moderate to good activity against Mycobacterium tuberculosis . The specific physical and chemical properties of 2,4-dimethyl-N-(2-(picolinamido)phenyl)thiazole-5-carboxamide would need to be determined experimentally.

科学研究应用

合成和表征

噻唑衍生物通过各种化学反应合成,包括涉及取代胺的多步反应,这些反应产生对结核分枝杆菌具有潜在抗菌活性的化合物(Jadhav 等人,2016 年)。这突出了该化合物在解决结核病(一个重大的全球性健康问题)中所扮演的角色。

噻唑化合物的结构特征,例如“5-(2'-氨基苯基)-2-二甲氨基-1,3,4-噻唑”,使用 X 射线衍射等技术确定,展示了有助于其生物活性和在开发新材料或药物分子中的潜在应用的详细分子几何形状(Malinovskii 等人,2000 年)。

生物活性与应用

新型噻唑衍生物已被合成并评估其抗炎和镇痛特性。这些化合物表现出显着的 COX-2 选择性,为开发具有最小化副作用的新型治疗剂提供了基础(Abu-Hashem 等人,2020 年)。

噻唑类化合物还因其抗癌活性而受到探索,一些衍生物对特定的癌细胞系显示出有希望的结果。这表明噻唑衍生物在癌症研究和治疗策略中的潜力(Cai 等人,2016 年)。

此外,噻唑衍生物因其在开发金属离子的荧光传感器中的应用而受到研究,证明了它们在分析化学和环境监测中的实用性。噻唑化合物与金属离子之间的特定相互作用导致荧光增强,可用于检测各种样品中的痕量金属(Kiani 等人,2020 年)。

作用机制

Target of Action

Thiazole derivatives, which include this compound, are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets can vary depending on the substituents on the thiazole ring .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to different biological outcomes . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction .

Biochemical Pathways

Thiazole derivatives are known to affect various biochemical pathways due to their wide range of biological activities . The downstream effects can vary depending on the specific targets and the mode of action of the compound .

Result of Action

Thiazole derivatives are known to have various biological effects, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific effects can vary depending on the specific targets and the mode of action of the compound .

Action Environment

Environmental factors can potentially affect the action of thiazole derivatives

安全和危害

未来方向

属性

IUPAC Name |

2,4-dimethyl-N-[2-(pyridine-2-carbonylamino)phenyl]-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O2S/c1-11-16(25-12(2)20-11)18(24)22-14-8-4-3-7-13(14)21-17(23)15-9-5-6-10-19-15/h3-10H,1-2H3,(H,21,23)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVFRIXXYTPVQBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)NC2=CC=CC=C2NC(=O)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-[3-amino-1-(trifluoromethyl)propoxy]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2550823.png)

![3-(benzotriazol-1-yl)-N-[(Z)-1-(3,4-dimethoxyphenyl)ethylideneamino]propanamide](/img/structure/B2550827.png)

![2-[(3,4-Dichlorobenzyl)sulfanyl]-6-[(phenylsulfanyl)methyl]-4-pyrimidinol](/img/structure/B2550832.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2550834.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2550839.png)

![1'-(Phenylsulfonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2550842.png)

![3-chloro-2-[1-(phenylsulfonyl)-3-(1H-1,2,4-triazol-3-yl)propyl]-5-(trifluoromethyl)pyridine](/img/structure/B2550843.png)